![molecular formula C8H16N2O3S B6647520 3-(1,1-Dioxothian-3-yl)-1,1-dimethylurea](/img/structure/B6647520.png)
3-(1,1-Dioxothian-3-yl)-1,1-dimethylurea
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Overview
Description
3-(1,1-Dioxothian-3-yl)-1,1-dimethylurea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as DTDU and is a member of the thiazolidinedione family of compounds. DTDU has been studied for its potential therapeutic effects in various diseases, including cancer, diabetes, and inflammation.
Mechanism of Action
The mechanism of action of DTDU is not fully understood. However, studies have suggested that DTDU can modulate various signaling pathways involved in cell growth and survival. DTDU has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating energy homeostasis in cells. DTDU has also been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
DTDUs have been shown to have various biochemical and physiological effects. Studies have shown that DTDU can reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. DTDU has also been shown to improve insulin sensitivity in diabetic rats, suggesting that it may have potential therapeutic effects in diabetes.
Advantages and Limitations for Lab Experiments
One of the advantages of using DTDU in lab experiments is its high purity and stability. DTDU is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using DTDU is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on DTDU. One area of interest is the development of DTDU analogs with improved solubility and bioavailability. Another area of interest is the investigation of the potential therapeutic effects of DTDU in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to elucidate the mechanism of action of DTDU and its downstream signaling pathways.
Synthesis Methods
The synthesis of DTDU involves the reaction of 3-chloro-1,1-dioxothiane with dimethylamine in the presence of a base. The reaction proceeds via the formation of an intermediate, which is then treated with urea to yield DTDU. The synthesis of DTDU has been optimized to improve the yield and purity of the compound.
Scientific Research Applications
DTDUs have been extensively studied for their potential therapeutic effects in various diseases. One of the most promising applications of DTDU is in cancer treatment. Studies have shown that DTDU can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. DTDU has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
3-(1,1-dioxothian-3-yl)-1,1-dimethylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3S/c1-10(2)8(11)9-7-4-3-5-14(12,13)6-7/h7H,3-6H2,1-2H3,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGLQDXQTZUYDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1CCCS(=O)(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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